3-Amino-4,5-diiodobenzoic acid 3-Amino-4,5-diiodobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19773703
InChI: InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12)
SMILES:
Molecular Formula: C7H5I2NO2
Molecular Weight: 388.93 g/mol

3-Amino-4,5-diiodobenzoic acid

CAS No.:

Cat. No.: VC19773703

Molecular Formula: C7H5I2NO2

Molecular Weight: 388.93 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4,5-diiodobenzoic acid -

Specification

Molecular Formula C7H5I2NO2
Molecular Weight 388.93 g/mol
IUPAC Name 3-amino-4,5-diiodobenzoic acid
Standard InChI InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,10H2,(H,11,12)
Standard InChI Key WSKOEYCPKVNYBW-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1N)I)I)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Amino-4,5-diiodobenzoic acid belongs to the class of diiodinated benzoic acids, distinguished by iodine atoms at the 4- and 5-positions and an amino group at the 3-position of the benzene ring. Its IUPAC name, 3-amino-4,5-diiodobenzoic acid, reflects this substitution pattern . The SMILES notation C1=C(C=C(C(=C1N)I)I)C(=O)O\text{C1=C(C=C(C(=C1N)I)I)C(=O)O} and InChIKey WSKOEYCPKVNYBW-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Identifiers and Structural Data

PropertyValue
CAS Number1687856-13-8
Molecular FormulaC7H5I2NO2\text{C}_7\text{H}_5\text{I}_2\text{NO}_2
Molecular Weight388.93 g/mol
SMILESC1=C(C=C(C(=C1N)I)I)C(=O)O
InChIKeyWSKOEYCPKVNYBW-UHFFFAOYSA-N

Isomeric Considerations

The compound is structurally related to 4-amino-3,5-diiodobenzoic acid (CAS 2122-61-4), which shares the same molecular formula but differs in substituent positions . This positional isomerism significantly impacts reactivity: the 4-amino isomer’s symmetrical iodine placement facilitates cross-coupling reactions , whereas the 3-amino derivative’s asymmetry may enable regioselective transformations.

Physicochemical Properties

Solubility and Stability

3-Amino-4,5-diiodobenzoic acid exhibits partial water solubility, a trait common among iodinated aromatics due to hydrophobic iodine atoms counterbalanced by polar carboxylic acid and amine groups . Recommended storage at 2–8°C aligns with practices for light-sensitive iodoorganics , though its exact photodegradation kinetics remain uncharacterized.

Thermodynamic Parameters

Experimental data gaps exist for melting/boiling points, but density estimates (~2.38 g/cm³) and predicted pKa (~4.16) suggest similarities to the 4-amino isomer . The latter’s melting point >300°C implies high thermal stability, a likely shared trait given structural parallels.

Table 2: Comparative Physicochemical Data

Property3-Amino-4,5-diiodobenzoic Acid4-Amino-3,5-diiodobenzoic Acid
Melting PointN/A>300°C
Density (g/cm³)~2.38 (estimate)2.3815
pKa~4.16 (predicted)4.16±0.10
Water SolubilityPartly solublePartly miscible

Synthesis and Purification

Synthetic Routes

While no direct synthesis reports exist for 3-amino-4,5-diiodobenzoic acid, analogous iodination strategies for the 4-amino isomer provide methodological insights. The methyl ester of 4-amino-3,5-diiodobenzoic acid is synthesized via iodine monochloride-mediated iodination in dichloromethane under reflux . Adapting such protocols could involve:

  • Amino Protection: Shielding the amine group during iodination to prevent undesired side reactions.

  • Directed Iodination: Leveraging directing effects of existing substituents to achieve precise iodine placement .

Purification Techniques

For the 4-amino isomer, purification involves NaOH dissolution followed by HCl precipitation or NH3/AcOH recrystallization . Similar approaches may apply, though solubility differences due to the 3-amino group’s steric effects necessitate optimization.

Applications and Functional Utility

Polymer Modification

The 4-amino isomer’s use in imparting radiopacity to Tecoflex® polymers suggests potential for the 3-amino variant in medical device coatings, where asymmetry could enhance compatibility with amorphous polymer matrices.

Synthetic Building Block

Key functional groups enable diverse derivatization:

  • Carboxylic Acid: Amide/ester formation for bioconjugation .

  • Amino Group: Diazotization or Schiff base synthesis.

  • Iodine Atoms: Suzuki-Miyaura cross-coupling to install aryl/heteroaryl moieties .

Future Research Directions

  • Thermal Characterization: Differential scanning calorimetry to determine melting behavior.

  • Catalytic Applications: Exploiting iodine’s leaving group potential in cross-coupling reactions.

  • Biological Studies: Assessing antimicrobial/antiproliferative activity given amino-iodo pharmacophores.

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